molecular formula C25H17NO B094917 2-(4-Biphenylyl)-6-phenylbenzoxazole CAS No. 17064-47-0

2-(4-Biphenylyl)-6-phenylbenzoxazole

Cat. No. B094917
CAS RN: 17064-47-0
M. Wt: 347.4 g/mol
InChI Key: WISWLZYHZLVSMO-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-6-phenylbenzoxazole is a compound that is structurally related to a class of materials known for their interesting optical and electronic properties. While the provided papers do not directly discuss 2-(4-Biphenylyl)-6-phenylbenzoxazole, they do provide insights into similar benzoxazole derivatives and related compounds, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves cyclization reactions and the formation of the benzoxazole ring. For example, the synthesis of 2-phenylbenzothiazoles can be achieved through the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, 2-(4-Biphenylyl)-6-phenylbenzoxazole could be synthesized through a cyclization process involving a biphenyl derivative and an appropriate phenyl compound, although the exact synthetic route would depend on the specific substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole ring. The presence of substituents on the benzoxazole ring, such as biphenyl or phenyl groups, can influence the molecular conformation and intermolecular interactions. For instance, the crystal structure analysis of related compounds shows that intramolecular hydrogen bonding and π-π stacking interactions can play a significant role in the solid-state arrangement .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including substitutions and oxidations. The papers discuss the metabolic oxidation of benzothiazole derivatives, which can be relevant to their mode of action as antitumor agents . The reactivity of 2-(4-Biphenylyl)-6-phenylbenzoxazole would likely be influenced by the electronic effects of the biphenyl and phenyl substituents, which could affect its susceptibility to electrophilic or nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the cytotoxicity and cell specificity of benzothiazole derivatives . The liquid-crystalline behavior of some benzoxazole-containing polymers suggests that 2-(4-Biphenylyl)-6-phenylbenzoxazole could also exhibit mesomorphic properties, depending on its molecular symmetry and flexibility . Additionally, the luminescence properties of related compounds indicate that 2-(4-Biphenylyl)-6-phenylbenzoxazole may have potential applications in optoelectronic devices .

Scientific Research Applications

  • Optical Limiting Action : Allaf and Zidan (2004) investigated the optical limiting action of 2-(4-Biphenylyl)-6-phenylbenzoxazole solutions, finding limiting thresholds at 12 J/cm². This study highlights its potential in optical applications, particularly in controlling light intensity (Allaf & Zidan, 2004).

  • Photostable UV Dyes : Kanegae, Peariso, and Studer Martinez (1996) described the photophysics and lasing properties of 2-phenylbenzoxazoles, including 2-(4-Biphenylyl)-6-phenylbenzoxazole, demonstrating their efficiency as UV dyes with potential in laser generation (Kanegae, Peariso, & Studer Martinez, 1996).

  • Liquid-Crystal Behavior : Centore, Roviello, Sirigu, and Kricheldorf (1994) studied the phase behavior of polymers containing 2-phenylbenzoxazole units, indicating the material's relevance in the development of liquid-crystal displays or similar technologies (Centore et al., 1994).

  • Scintillation Cocktails : Janda and Rajchl (2018) explored 2-(4-Biphenylyl)-6-phenylbenzoxazole as a potential luminophore in scintillation cocktails, used for radiation detection. Their research focused on its emission wavelength and response to alpha and beta radiation (Janda & Rajchl, 2018).

  • Fluorescent Organic Dyes : Carayon and Féry-Forgues (2017) discussed the properties of 2-phenylbenzoxazole derivatives, including 2-(4-Biphenylyl)-6-phenylbenzoxazole, as solid-state fluorescent dyes. They emphasized their high emission efficiency and potential for use in photoluminescent materials (Carayon & Féry-Forgues, 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it .

properties

IUPAC Name

6-phenyl-2-(4-phenylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO/c1-3-7-18(8-4-1)20-11-13-21(14-12-20)25-26-23-16-15-22(17-24(23)27-25)19-9-5-2-6-10-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWLZYHZLVSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066155
Record name Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow crystals.
Record name 2-(4-Biphenyl)-6-phenylbenzoxazole
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Product Name

2-(4-Biphenylyl)-6-phenylbenzoxazole

CAS RN

17064-47-0
Record name 2-(4′-Biphenylyl)-6-phenylbenzoxazole
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Record name Benzoxazole, 2-(1,1'-biphenyl)-4-yl-6-phenyl-
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Record name Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
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Record name Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
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Record name 2-(4-biphenylyl)-6-phenyl-1,3-benzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
EA Katlenok, MV Puzyk, KP Balashev - Optics and Spectroscopy, 2012 - Springer
Using the methods of electronic absorption and emission spectroscopy, we have studied the optical properties of cyclometalated [Pd(C∧N)En]CH 3 COO and [Rh(C∧N) 2 En]Cl …
Number of citations: 6 link.springer.com
MCG Hernandez, MG Zolotukhin, S Fomine… - …, 2010 - ACS Publications
A novel series of linear, high-molecular-weight polymers was synthesized by one-pot, metal-free superacid-catalyzed reaction of isatins (1a−d) with linear, nonactivated, multiring …
Number of citations: 61 pubs.acs.org
AW Allaf, MD Zidan - Laser physics, 2004 - researchgate.net
The optical limiting action of N-(1-pyrenel) maleimede and 2-(4-biphenylyl)-6-phenylbenzoxazol solutions has been measured at 532 nm with nanosecond pulses. The limiting …
Number of citations: 10 www.researchgate.net
J Janda, E Rajchl - Journal of Luminescence, 2018 - Elsevier
This paper deals with the study of 1-phenyl-3-(2,4,6-trimethyl-phenyl)-2-pyrazoline, 2,2,7,7-tetrakis(N,N-diphenyl-amino)-9,9-spirobifluorene, 2-(4-biphenylyl)−6-phenylbenzoxazole and …
Number of citations: 7 www.sciencedirect.com
J Janda, E Rajchl - Journal of Radioanalytical and Nuclear Chemistry, 2018 - Springer
In this article the properties of four new luminophores, from the group of bifluorenes and other substances with multiple aromatic rings, were measured and studied for possible use in …
Number of citations: 5 link.springer.com
MG Zolotukhin, S Fomine, LM Lazo, R Salcedo… - …, 2005 - ACS Publications
A novel series of linear, high molecular weight polymers were synthesized by one-pot, superacid-catalyzed reaction of acenaphthenequinone (1) with aromatic hydrocarbons. The …
Number of citations: 44 pubs.acs.org
MB Cooper, MJ Wilks - 1983 - inis.iaea.org
[en] The combination of chemical separation and liquid scintillation counting in the determination of alpha emitting nuclides is discussed. The investigation was confined to samples …
Number of citations: 4 inis.iaea.org
J Aupiais, AC Pottin, E Atinault - LSC 2005, ADVANCES IN LIQUID …, 2006 - Citeseer
Ternary mixtures comprised of a scintillator PBBO (2-[4-biphenylyl]-6-phenylbenzoxazole) or PPO (2, 5-diphenyloxazole), various solvents (toluene, p-xylene, pseudocumene, di-…
Number of citations: 1 citeseerx.ist.psu.edu
WJ McDowell, CF Coleman - 1974 - osti.gov
Alpha emitting nuclides frequently can be separated from one another and from interfering ions by solvent extraction procedures. If the last step of such a scheme automatically …
Number of citations: 13 www.osti.gov
J Jánský, J Janda, V Mazánková… - Nuclear Instruments and …, 2021 - Elsevier
Liquid organic scintillators are important materials for measurements of neutron radiation. This work aims to develop and optimize the composition of liquid organic scintillators so they …
Number of citations: 6 www.sciencedirect.com

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